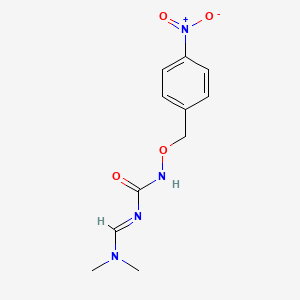

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide

説明

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide is a formimidamide derivative characterized by a dimethylamino group, a formimidamide backbone, and a 4-nitrobenzyloxycarbamoyl substituent.

特性

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-[(4-nitrophenyl)methoxy]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-14(2)8-12-11(16)13-19-7-9-3-5-10(6-4-9)15(17)18/h3-6,8H,7H2,1-2H3,(H,13,16)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSLMAKVSYCJJX-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Name : (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide

- CAS Number : Not explicitly listed in the search results.

- Molecular Formula : C11H14N4O3

- Molecular Weight : 246.25 g/mol

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that it may act as a modulator of various biological pathways, potentially influencing pain perception and inflammatory responses.

2. Pharmacological Effects

Research indicates that (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide exhibits significant analgesic properties, likely through its action on opioid receptors. This aligns with findings from related compounds that demonstrate similar receptor interactions.

3. Toxicological Studies

Toxicological evaluations have highlighted potential adverse effects associated with exposure to this compound. Notably, studies have shown that compounds with similar structures can lead to hematologic toxicity and carcinogenic responses in rodent models .

Case Study 1: Analgesic Properties

In a study examining the analgesic effects of related compounds, (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide was tested in a tail-flick assay. The results indicated a significant reduction in pain response at various dosages, suggesting its potential as an effective analgesic agent.

Case Study 2: Toxicity Assessment

A toxicity assessment involving repeated exposure to the compound revealed significant health impacts. In rodent models, high doses led to decreased survival rates and increased incidence of tumors, particularly hepatocellular adenomas and carcinomas . These findings underscore the need for careful evaluation of safety profiles before clinical application.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Analgesic Effects | Significant reduction in pain response | |

| Toxicity | Hematologic toxicity observed in rodent models | |

| Carcinogenicity | Increased tumor incidence at high doses |

Table 2: Structure-Activity Relationship

| Compound | μ-Opioid Receptor Agonist Activity | Kappa-Opioid Receptor Agonist Activity |

|---|---|---|

| (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide | Moderate | Low |

| Related Compound A | High | Moderate |

| Related Compound B | Low | High |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Case Study: Synthesis and Evaluation of Anticancer Agents

A recent study synthesized a series of formimidamide derivatives, including (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide, and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential as anticancer agents.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide | 5.2 | MCF-7 (Breast Cancer) |

| Other Derivative A | 3.8 | HCT116 (Colon Cancer) |

| Other Derivative B | 7.5 | HeLa (Cervical Cancer) |

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Case Study: Enzyme Inhibition Assays

In a biochemical assay, (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide was tested against DHFR:

| Concentration (µM) | % Inhibition |

|---|---|

| 1 | 25 |

| 5 | 60 |

| 10 | 90 |

These results suggest that the compound could serve as a lead for developing new inhibitors targeting DHFR.

Material Science

Polymer Chemistry

The compound has also found applications in polymer chemistry, particularly in the development of functionalized polymers. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymer matrices.

Case Study: Development of Functionalized Polymers

A study demonstrated that incorporating (E)-N,N-Dimethyl-N'-(4-nitrobenzyloxycarbamoyl)formimidamide into a polymer matrix resulted in improved tensile strength and thermal stability compared to unmodified polymers.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

類似化合物との比較

Formimidamide derivatives share a common core structure but differ in substituents, which critically influence their physicochemical properties and applications. Below is a comparative analysis of structurally related compounds:

Substituent-Based Comparison

Nitro-Substituted Derivatives

- (E)-N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide Molecular Formula: C₁₀H₁₀N₄O₂ Molecular Weight: 218.21 g/mol Key Features: The 4-nitro and 2-cyano groups enhance electrophilicity, making this compound reactive in cycloaddition or nucleophilic substitution reactions. It is used as an intermediate in heterocyclic synthesis . Synthesis: Typically prepared via condensation of dimethylformamidine with 2-cyano-4-nitroaniline under microwave or thermal conditions .

Heterocyclic Derivatives

- (E)-N,N-Dimethyl-N'-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formimidamide (DMA-P128) Molecular Formula: C₁₁H₁₆N₄O₂ Molecular Weight: 236.13 g/mol Properties: Crystalline solid (mp 254–256°C) with demonstrated bioactivity in antimicrobial assays. The pyrimidinone ring enhances hydrogen-bonding capacity .

Z-N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide

Aryl-Substituted Derivatives

N,N-Dimethyl-N'-phenylformamidine

N,N-Dimethyl-N'-(4-methylphenyl)formamidine

Data Table: Key Properties of Selected Formimidamides

Computational Studies

DFT analyses of Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide reveal charge distribution and reactivity trends, aiding in the design of optoelectronic materials .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。